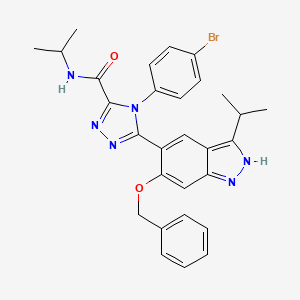

N-(3-sulfamoylphenyl)prop-2-enamide

Overview

Description

Molecular Structure Analysis

The molecule contains a total of 38 bonds, including 25 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 6 double bonds, and 12 aromatic bonds . It also includes 2 six-membered rings, 1 secondary amide (aliphatic), 1 nitro group (aromatic), and 1 sulfonamide (thio-/dithio-) .Scientific Research Applications

Sulfonamide Inhibitors: A Review of Recent Developments

N-(3-sulfamoylphenyl)prop-2-enamide falls under the category of sulfonamide compounds, which have been extensively researched for their applications in medicinal chemistry. Sulfonamides are a pivotal class of synthetic bacteriostatic antibiotics and have found utility beyond their antimicrobial properties. Recent studies have highlighted their role in the therapy of various conditions, including bacterial infections, cancer, glaucoma, inflammation, and even Alzheimer's disease. The sulfonamide moiety, a common denominator in these compounds, contributes to their diverse therapeutic potential. Notably, they are used in antiviral therapies against HIV, leveraging their inhibitory action on HIV protease. Moreover, their applications extend to anticancer agents and Alzheimer's disease medications, demonstrating the wide-ranging impact of sulfonamides in modern pharmacotherapy (Gulcin & Taslimi, 2018).

Enzymatic Polymerization and Polycondensation Polymers

Another intriguing area of research involving this compound and similar sulfonamide derivatives is their potential in enzymatic polymerization processes. This cleaner, more sustainable approach to polymer synthesis emphasizes the creation of polycondensation polymers, such as aliphatic polyesters, polyamides, and polyesteramides. The mild reaction conditions, high selectivity, and reduced need for protective strategies make enzymatic polymerization a promising method for producing high-quality polymers. These processes, especially when derived from bio-based monomers, are paving the way for the production of biodegradable polycondensation polymers, contributing to the development of more sustainable materials (Douka et al., 2017).

Environmental Persistence and Analysis of Sulfonamides

The environmental impact and analysis of sulfonamides, including this compound, have been a significant focus of scientific research. Due to their widespread use and recalcitrant nature, these compounds persist in the environment, necessitating advanced analytical techniques for their detection and quantification. High-performance liquid chromatography (HPLC) and UV-spectroscopy have emerged as effective methods for screening sulfonamide residues, crucial for understanding their behavior in aqueous solutions and addressing their environmental impact. This body of research highlights the need for high-precision, feasible screening techniques to inform appropriate wastewater treatment strategies, underscoring the environmental relevance of sulfonamides (Pavithra et al., 2020).

properties

IUPAC Name |

N-(3-sulfamoylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-2-9(12)11-7-4-3-5-8(6-7)15(10,13)14/h2-6H,1H2,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAZOHSLMIURAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

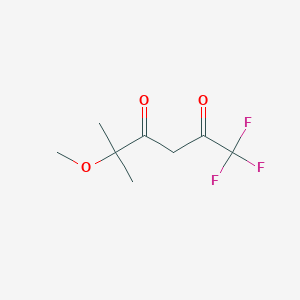

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

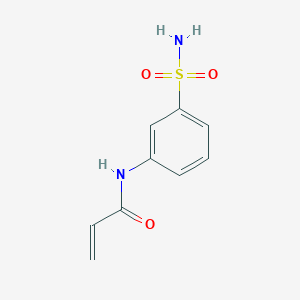

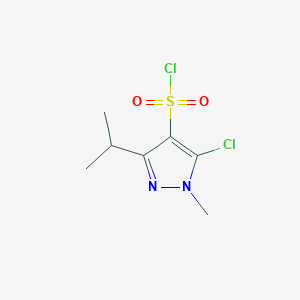

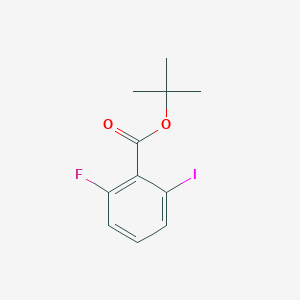

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3104097.png)

![3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid](/img/structure/B3104105.png)

![3-Fluorobicyclo[1.1.1]pentan-1-amine](/img/structure/B3104111.png)

![Methyl 7-(5-fluoro-2-methoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B3104169.png)

![Methyl thieno[3,4-b]thiophene-2-carboxylate](/img/structure/B3104176.png)